molecular formula C6H8N4 B2430176 2-Ethanehydrazonoylpyrazine CAS No. 220276-54-0

2-Ethanehydrazonoylpyrazine

Cat. No.: B2430176
CAS No.: 220276-54-0
M. Wt: 136.158
InChI Key: PIJIICDDLHBJPF-UHFFFAOYSA-N
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Description

2-Ethanehydrazonoylpyrazine is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol It is known for its unique structure, which includes a pyrazine ring and an ethanehydrazonoyl group

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure .

Future Directions

This involves discussing potential future research directions, applications, or improvements that can be made .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethanehydrazonoylpyrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. Common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as mechanochemical synthesis and vapor-mediated reactions, monitored by ex situ powder X-ray diffraction and IR-ATR methods .

Chemical Reactions Analysis

Types of Reactions: 2-Ethanehydrazonoylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its hydrazone functional group and pyrazine ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce hydrazine derivatives .

Properties

IUPAC Name

(E)-1-pyrazin-2-ylethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJIICDDLHBJPF-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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